25I-Nboh

Description

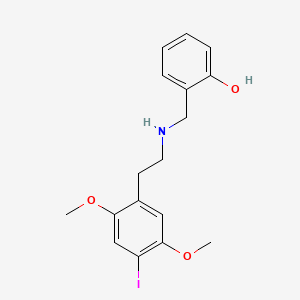

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20INO3/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20/h3-6,9-10,19-20H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUZHYRXGQTBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433993 | |

| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919797-20-9 | |

| Record name | 2-[[[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919797-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25I-NBOH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25I-NBOH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9G4BGW8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An Examination of 25I-NBOH: Chemical Properties and Receptor Interactions

For research, scientific, and drug development professionals, this guide provides an overview of the chemical structure and pharmacological characteristics of 25I-NBOH.

Disclaimer: The synthesis of 25I-NBOH and its analogues is subject to legal and regulatory restrictions in many jurisdictions. This document is intended for informational and research purposes only and does not provide methodologies for the synthesis or use of this compound.

Chemical Structure and Properties

25I-NBOH, with the systematic name 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol, is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1] It was first synthesized in 2006 by a team at Purdue University.[1][2] The structure is characterized by a phenethylamine core with methoxy (B1213986) groups at the 2 and 5 positions and an iodine atom at the 4 position of the phenyl ring. It is distinguished from 2C-I by the presence of a 2-hydroxybenzyl group attached to the amine.[3] This N-benzyl substitution significantly increases the compound's potency.[4]

25I-NBOH is known to be a labile molecule, which can fragment into 2C-I during analysis by gas chromatography (GC) methods.[1][2] Specific analytical methods using GC/MS have been developed for its reliable identification.[1][2]

| Property | Data |

| IUPAC Name | 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol[1] |

| Other Names | NBOH-2CI, Cimbi-27, 2C-I-NBOH[1][2] |

| Chemical Formula | C17H20INO3[1] |

| Molar Mass | 413.255 g·mol−1[1] |

Primary Pharmacological Target: The 5-HT2A Receptor

25I-NBOH is a potent and highly selective agonist for the serotonin (B10506) 5-HT2A receptor.[2][5] Its high affinity for this receptor is believed to be the primary mechanism behind its psychoactive effects. The head-twitch response in rodents, a behavioral model used to predict psychedelic-like effects in humans, is mediated by 5-HT2A receptor activation and is produced by 25I-NBOH.[1][5]

The binding affinity and functional activity of 25I-NBOH at the 5-HT2A receptor have been quantified in several studies.

| Parameter | Value | Receptor | Reference |

| Ki | 0.061 nM | Human 5-HT2A | [2][5] |

| EC50 | 0.074 nM | 5-HT2A | [1][2] |

25I-NBOH exhibits notable selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the 5-HT2C receptor.[1][2] One study reported a more than 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor, although another study found this selectivity to be approximately 6-fold.[1][5]

Signaling Pathways

The activation of the 5-HT2A receptor by agonists like 25I-NBOH initiates intracellular signaling cascades. This G-protein coupled receptor is primarily linked to the Gαq signaling pathway.[6][7]

A simplified representation of this primary signaling pathway is as follows:

Caption: 5-HT2A receptor activation by 25I-NBOH leading to downstream effects.

Activation of the 5-HT2A receptor by an agonist leads to the activation of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, resulting in various downstream cellular responses. This signaling cascade in cortical neurons is thought to underlie the compound's psychoactive effects.[8]

Recent research has also explored the concept of "biased agonism" at the 5-HT2A receptor, where different agonists can preferentially activate certain signaling pathways (e.g., G-protein-mediated vs. β-arrestin-mediated) over others.[7] The development of biased agonists may offer a way to separate therapeutic effects from undesirable side effects.[7][9]

Experimental Protocols

Due to the nature of this compound and associated safety and legal concerns, detailed experimental protocols for the synthesis of 25I-NBOH are not provided. Researchers should consult peer-reviewed scientific literature for methodologies related to the analytical characterization and pharmacological evaluation of such compounds, adhering to all applicable laws and institutional guidelines. Analytical methods often involve techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight (LC-QTOF).[10] It is important to note the thermal lability of 25I-NBOH, which may require derivatization for accurate GC-MS analysis.[11]

The following diagram illustrates a generalized workflow for the pharmacological characterization of a novel 5-HT2A receptor agonist.

Caption: Generalized workflow for characterizing a novel 5-HT2A receptor agonist.

References

- 1. 25I-NBOH - Wikipedia [en.wikipedia.org]

- 2. 25I-NBOH [medbox.iiab.me]

- 3. m.psychonautwiki.org [m.psychonautwiki.org]

- 4. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 5. 25I-NBOH - Wikiwand [wikiwand.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Intricate Dance of 25I-NBOH with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 25I-NBOH, a potent synthetic agonist of serotonin (B10506) receptors. By synthesizing data from multiple preclinical studies, this document offers a comprehensive overview of its pharmacological profile, including its binding affinity, functional potency, and the intracellular signaling cascades it initiates. This guide is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Core Pharmacological Profile

25I-NBOH, or 2-({[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol, is a derivative of the 2C-I phenethylamine. The addition of an N-(2-hydroxybenzyl) moiety significantly enhances its affinity and potency, particularly at the serotonin 2A receptor (5-HT₂AR).[1] This compound is recognized as a highly potent and efficacious agonist at 5-HT₂A receptors, which are believed to mediate its principal psychoactive effects.[1]

Receptor Binding and Functional Potency

Quantitative data from various in vitro studies highlight the high affinity and potency of 25I-NBOH and related N-benzylphenethylamines at serotonin receptors, particularly the 5-HT₂A subtype. The following tables summarize key binding affinity (Kᵢ) and functional potency (EC₅₀) values.

Table 1: Binding Affinities (Kᵢ, nM) of 25I-NBOH and Related Compounds at Serotonin Receptors

| Compound | 5-HT₂A Receptor | 5-HT₂C Receptor | 5-HT₁A Receptor | Reference |

| 25I-NBOMe | 0.6 | 4.6 | 1800 | [2][3] |

| 25I-NBOH | High Affinity | High Affinity | Low Affinity* | [4] |

| 25D-NBOMe | High Affinity | Subnanomolar Ki | Low Potency | [4] |

| 25E-NBOMe | High Affinity | Subnanomolar Ki | Low Potency | [4] |

| 25H-NBOMe | Lower Affinity | 16-19 nM | Low Potency | [4] |

| 25N-NBOMe | High Affinity | Low nanomolar Ki | Low Potency | [4] |

| LSD | High Affinity | Low nanomolar Ki | Low Potency | [4] |

| Serotonin (5-HT) | - | Low nanomolar Ki | - | [4] |

*Specific Kᵢ values for 25I-NBOH were not explicitly detailed in the provided search results, but it is consistently described as a high-affinity 5-HT₂A agonist.[1][4]

Table 2: Functional Potencies (EC₅₀, nM) and Efficacies of 25I-NBOH and Related Compounds at the 5-HT₂A Receptor

| Compound | EC₅₀ (nM) | Efficacy (% of 5-HT max) | Assay Type | Reference |

| 25I-NBOH | 0.5 - 1.5 | Full Agonist (85.9–95.1%) | IP-1 Accumulation | [4] |

| 25D-NBOMe | 0.5 - 1.5 | Full Agonist | IP-1 Accumulation | [4] |

| 25E-NBOMe | 0.5 - 1.5 | Full Agonist | IP-1 Accumulation | [4] |

| 25N-NBOMe | 0.5 - 1.5 | Full Agonist | IP-1 Accumulation | [4] |

| 25H-NBOMe | ~40 | Full Agonist | IP-1 Accumulation | [4] |

| LSD | 0.5 - 1.5 | Partial Agonist (64.5%) | IP-1 Accumulation | [4] |

| Serotonin (5-HT) | ~40 | 100% | IP-1 Accumulation | [4] |

Signaling Pathways

The primary mechanism of action for 25I-NBOH and similar compounds is the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Gαq-Mediated Pathway

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the Gαq subunit of its associated heterotrimeric G-protein. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is a hallmark of 5-HT₂A receptor activation by classic hallucinogens.

β-Arrestin Pathway and Functional Selectivity

Beyond the canonical G-protein signaling, GPCRs like the 5-HT₂A receptor can also signal through β-arrestin pathways.[5] The concept of "functional selectivity" or "biased agonism" suggests that different agonists can stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another (e.g., Gαq vs. β-arrestin). Research into related compounds like 25CN-NBOH has led to the discovery of β-arrestin-biased agonists.[5][6] While the specific bias profile of 25I-NBOH is not fully elucidated in the provided literature, this remains a critical area of investigation for understanding the nuances of its pharmacological effects.

Neurotransmitter Release

Activation of cortical 5-HT₂A receptors by agonists like 25I-NBOMe has been shown to increase the extracellular levels of glutamate (B1630785) in the frontal cortex.[2] This is a common mechanism of action for many hallucinogens.[2] Additionally, these compounds can influence the release of other neurotransmitters such as dopamine (B1211576) (DA) and serotonin (5-HT) in the frontal cortex.[2][3] The interplay between 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors appears to modulate these neurochemical effects.[2][3]

Experimental Protocols

The characterization of 25I-NBOH's mechanism of action relies on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To measure the affinity of 25I-NBOH for serotonin receptor subtypes.

-

General Protocol:

-

Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., 5-HT₂A) are prepared from cell cultures or animal brain tissue.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [¹²⁵I]DOI for 5-HT₂A/₂C receptors or [³H]5-HT for 5-HT₂B receptors) and varying concentrations of the unlabeled test compound (25I-NBOH).[4]

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response elicited by a compound, determining its potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Inositol Phosphate (B84403) (IP) Accumulation Assay: This assay quantifies the production of inositol phosphates, a downstream product of Gαq activation.

-

Objective: To determine the potency and efficacy of 25I-NBOH at Gαq-coupled receptors like 5-HT₂A and 5-HT₂C.[4]

-

General Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured.

-

Labeling: The cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pool.

-

Stimulation: The cells are exposed to varying concentrations of the test compound (25I-NBOH).

-

Extraction: The reaction is stopped, and the accumulated [³H]inositol phosphates are extracted.

-

Quantification: The amount of radioactivity in the inositol phosphate fraction is measured.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

-

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the brains of freely moving animals.

-

Objective: To assess the effect of 25I-NBOH on the extracellular levels of neurotransmitters like glutamate, dopamine, and serotonin in specific brain regions.[2][3]

-

General Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the frontal cortex).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

-

Sample Collection: The dialysate, containing extracellular fluid from the brain, is collected at regular intervals.

-

Drug Administration: The animal is administered the test compound (25I-NBOH).

-

Analysis: The concentrations of neurotransmitters in the dialysate samples are measured using techniques like high-performance liquid chromatography (HPLC).

-

Conclusion

25I-NBOH is a potent and efficacious agonist of the 5-HT₂A serotonin receptor, with a complex pharmacological profile. Its primary mechanism of action involves the activation of the Gαq signaling pathway, leading to downstream cellular effects and modulation of neurotransmitter systems, particularly glutamate. The potential for functional selectivity at the 5-HT₂A receptor introduces an additional layer of complexity that warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of 25I-NBOH and related compounds, which is crucial for a comprehensive understanding of their effects and for the development of novel therapeutics targeting the serotonergic system.

References

- 1. 25I-NBOH: a new potent serotonin 5-HT2A receptor agonist identified in blotter paper seizures in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Pharmacology and Toxicology of 25I-NBOH: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBOH (2C-I-NBOH, NBOH-2C-I, Cimbi-27) is a potent and selective synthetic psychedelic substance of the phenethylamine (B48288) chemical class. A derivative of the psychedelic 2C-I, 25I-NBOH is distinguished by its high affinity and selectivity as a serotonin (B10506) 5-HT2A receptor agonist. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of 25I-NBOH. It includes a summary of its receptor binding and functional activity, detailed experimental protocols for its characterization, and an analysis of its known and predicted toxicological profile. Due to the limited specific toxicological data on 25I-NBOH, this guide also draws parallels with its close and more extensively studied analog, 25I-NBOMe, to infer potential risks. The information is presented to support further research and drug development efforts in the field of serotonergic compounds.

Introduction

25I-NBOH, or 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, is a psychoactive compound first synthesized in 2006 by a team at Purdue University led by David Nichols.[1] It belongs to the NBOH family of compounds, which are N-hydroxybenzyl derivatives of the 2C family of hallucinogens.[2] 25I-NBOH has emerged as a substance of interest in pharmacological research due to its remarkable potency and selectivity for the serotonin 5-HT2A receptor.[1][3] This receptor is the primary target for classic psychedelic drugs and is implicated in a variety of physiological and pathological processes, making selective agonists valuable tools for research. However, the rise of 25I-NBOH as a designer drug, often as a substitute for LSD or its N-methoxybenzyl analog 25I-NBOMe, raises significant public health concerns due to its potent activity and the potential for severe toxicity.[2][4] This guide aims to consolidate the available scientific data on 25I-NBOH to provide a thorough resource for the scientific community.

Pharmacology

The pharmacological activity of 25I-NBOH is primarily defined by its interaction with the serotonin 5-HT2A receptor, where it acts as a potent partial agonist.[1][3]

Receptor Binding and Functional Activity

Quantitative data from in vitro studies have established the high affinity and functional potency of 25I-NBOH at the human 5-HT2A receptor. It is one of the most selective agonist ligands known for this receptor subtype.[1][3]

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 5-HT2A | 0.061 nM | Human | Radioligand Binding | [1][3][5] |

| Functional Potency (EC50) | 5-HT2A | 0.074 nM | Human | Calcium Mobilization | [1][3] |

| Selectivity | 5-HT2A vs 5-HT2C | >400-fold | Human | Functional Assay | [1][3] |

Table 1: Quantitative Pharmacological Data for 25I-NBOH at the 5-HT2A Receptor.

In Vivo Effects

In animal models, 25I-NBOH has been shown to induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic effects in humans that is mediated by 5-HT2A receptor activation.[3]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25I-NBOH initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacology of 25I-NBOH and related compounds.

In Vitro Pharmacology

This protocol is adapted from standard methodologies for determining the binding affinity of compounds at the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of 25I-NBOH for the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

[3H]Ketanserin (radioligand)

-

Ketanserin (B1673593) (unlabeled, for non-specific binding)

-

25I-NBOH (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filter mats

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, [3H]Ketanserin (final concentration ~1 nM), and cell membrane suspension.

-

Non-specific Binding: Unlabeled ketanserin (final concentration ~1 µM), [3H]Ketanserin, and cell membrane suspension.

-

Test Compound: A range of concentrations of 25I-NBOH, [3H]Ketanserin, and cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Dry the filter mats, add scintillation fluid to each filter, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 25I-NBOH concentration. Determine the IC50 value (concentration of 25I-NBOH that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is based on the use of a Fluorometric Imaging Plate Reader (FLIPR) system to measure intracellular calcium changes.

Objective: To determine the EC50 value of 25I-NBOH for the activation of the human 5-HT2A receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (B1678239) (to prevent dye leakage)

-

96- or 384-well black-walled, clear-bottom microplates

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluency.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare a plate containing a range of concentrations of 25I-NBOH in assay buffer.

-

FLIPR Assay: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the 25I-NBOH solutions to the cell plate and simultaneously measure the fluorescence changes over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the 25I-NBOH concentration. Determine the EC50 value (concentration of 25I-NBOH that produces 50% of the maximal response) using non-linear regression.

In Vivo Pharmacology

This assay is a standard behavioral model to assess the hallucinogen-like effects of 5-HT2A receptor agonists in rodents.[6]

Objective: To quantify the frequency of head-twitches induced by 25I-NBOH in mice.

Materials:

-

Male C57BL/6J mice

-

25I-NBOH solution in a suitable vehicle (e.g., saline)

-

Observation chambers

-

Video recording equipment (optional, for later analysis)

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

-

Drug Administration: Administer 25I-NBOH or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested.

-

Observation: Immediately after injection, place the mice back into the observation chambers. Record the number of head-twitches for a defined period, typically 30-60 minutes. A head-twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: Compare the number of head-twitches in the 25I-NBOH-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Toxicology

The toxicological profile of 25I-NBOH has not been extensively studied, and much of the current understanding is inferred from its structural and pharmacological similarity to 25I-NBOMe.[1] The latter has been associated with numerous cases of severe toxicity and fatalities.[4][7]

Acute Toxicity

No formal LD50 studies for 25I-NBOH have been published. However, anecdotal reports and its high potency suggest a significant risk of overdose, which may be fatal at high doses.[1] The clinical features of toxicity are presumed to be similar to those of 25I-NBOMe and may include:[4]

-

Tachycardia and hypertension

-

Agitation, aggression, and hallucinations

-

Seizures

-

Hyperthermia

-

Rhabdomyolysis and acute kidney injury

In Vitro Toxicology

While specific in vitro toxicology studies on 25I-NBOH are scarce, a study on the related compound 25H-NBOH in zebrafish embryos demonstrated significant toxicity, including mortality and various developmental abnormalities such as spine malformation and pericardial edema.[3] This suggests that NBOH compounds have the potential for cellular and developmental toxicity.

A general workflow for assessing the in vitro cytotoxicity of a novel psychoactive substance like 25I-NBOH is presented below.

Conclusion

25I-NBOH is a highly potent and selective 5-HT2A receptor agonist with significant potential as a research tool. Its pharmacological profile makes it valuable for studying the intricacies of the serotonergic system. However, the lack of comprehensive toxicological data, coupled with the known dangers of its close analog 25I-NBOMe, necessitates extreme caution. Further research is imperative to fully characterize the safety profile of 25I-NBOH, including its metabolism, pharmacokinetics, and long-term effects. This will be crucial for both understanding its potential therapeutic applications and for addressing the public health challenges posed by its illicit use.

References

- 1. benchchem.com [benchchem.com]

- 2. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of 25I-NBOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of 25I-NBOH, a potent and selective serotonin (B10506) 5-HT₂A receptor agonist. The information presented herein is intended to support research, drug discovery, and development activities by providing detailed quantitative data, experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Receptor Binding Affinity and Selectivity Data

25I-NBOH is a synthetic phenethylamine (B48288) derivative recognized for its high affinity and selectivity for the serotonin 5-HT₂A receptor.[1][2] The following tables summarize the available quantitative data on its binding affinity (Ki) and functional potency (EC₅₀) at various neurotransmitter receptors. For a broader context on its potential off-target effects, binding data for the closely related compound, 25I-NBOMe, is also provided.

Disclaimer: The binding data for 25I-NBOMe is included for comparative purposes due to the limited availability of a complete binding panel for 25I-NBOH. While structurally similar, the binding profiles are not identical.

Table 1: 25I-NBOH Receptor Binding Affinity and Functional Potency

| Receptor | Parameter | Value (nM) | Species | Assay Type |

| 5-HT₂A | Ki | 0.061 | Human | Radioligand Binding |

| EC₅₀ | 0.074 | Not Specified | Functional Assay | |

| 5-HT₂C | - | >400-fold lower affinity than 5-HT₂A | Not Specified | - |

| µ-opioid | EC₅₀ | 23,400 | Not Specified | β-arrestin2 recruitment |

| EC₅₀ | 1,330 | Not Specified | Ca²⁺ release |

Table 2: 25I-NBOMe Receptor Binding Affinities (for comparative purposes)

| Receptor Subfamily | Receptor | Ki (nM) |

| Serotonin | 5-HT₁A | 1800 |

| 5-HT₂A | 0.6 | |

| 5-HT₂C | 4.6 | |

| Adrenergic | α₁A | 370 |

| α₂A | 320 | |

| Dopamine | D₁ | 6700 |

| D₂ | 900 | |

| D₃ | 2100 |

Experimental Protocols

The determination of receptor binding affinity is a critical step in characterizing a novel compound. A widely used method is the competitive radioligand binding assay. Below is a detailed, representative protocol for determining the binding affinity of a test compound like 25I-NBOH for the 5-HT₂A receptor.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol describes a competitive binding experiment where the unlabeled test compound (25I-NBOH) competes with a radiolabeled ligand for binding to the 5-HT₂A receptor.

2.1.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT₂A receptor.

-

Radioligand: A tritiated antagonist with high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin).

-

Test Compound: 25I-NBOH.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₂A ligand (e.g., 10 µM ketanserin).

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

2.1.2. Procedure

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay). Dilute the membranes to the desired concentration in the assay buffer.

-

Assay Setup:

-

In a 96-well microplate, add the assay components in the following order to a final volume of 200 µL per well:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]ketanserin, and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]ketanserin, and 100 µL of the membrane suspension.

-

Test Compound: 50 µL of 25I-NBOH at various concentrations, 50 µL of [³H]ketanserin, and 100 µL of the membrane suspension.

-

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

2.1.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

-

Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of 25I-NBOH, a typical experimental workflow for its characterization, and the logical relationship of its receptor selectivity.

References

In Vitro Characterization of 25I-NBOH: A Technical Guide to Its Functional Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25I-NBOH is a potent and highly selective synthetic agonist for the serotonin (B10506) 5-HT2A receptor.[1][2][3] As a member of the N-benzylphenethylamine class of compounds, it has garnered significant interest within the scientific community for its utility as a pharmacological tool to investigate the function and signaling of the 5-HT2A receptor. This document provides an in-depth technical overview of the in vitro characterization of 25I-NBOH's functional activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The information is intended to guide researchers in understanding and replicating the assessment of this compound's pharmacological profile.

Receptor Binding Affinity

The initial step in characterizing 25I-NBOH involves determining its binding affinity (Ki) for its primary target, the 5-HT2A receptor, as well as a panel of other receptors to establish its selectivity profile. 25I-NBOH demonstrates sub-nanomolar affinity for the human 5-HT2A receptor and displays significant selectivity over other serotonin receptor subtypes, particularly 5-HT2C and 5-HT1A.[1]

Table 1: Receptor Binding Affinity (Ki) of 25I-NBOH

| Receptor Target | Ligand | Species | Ki (nM) | Reference |

| 5-HT2A | 25I-NBOH | Human | 0.061 - 1.12 | [1] |

| 5-HT2B | 25I-NBOH | Human | 1.9 - 2.8 | [1] |

| 5-HT2C | 25I-NBOH | Human | 0.13 - 1.4 | [1] |

| 5-HT1A | 25I-NBOH | Human | 2,220 - >10,000 | [1] |

| 5-HT1B | 25I-NBOH | Human | 2,446 | [1] |

| 5-HT1D | 25I-NBOH | Human | 1,277 | [1] |

| 5-HT1E | 25I-NBOH | Human | >10,000 | [1] |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound (e.g., 25I-NBOH) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin or [3H]mesulergine).

-

Test compound (25I-NBOH).

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like ketanserin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of 25I-NBOH in assay buffer.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Cell membranes (e.g., 10-20 µg protein).

-

Radioligand at a concentration near its Kd value.

-

Varying concentrations of 25I-NBOH.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 25I-NBOH concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of 25I-NBOH that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity: Potency and Efficacy

Functional assays are critical for determining how 25I-NBOH activates the 5-HT2A receptor and elicits a cellular response. These assays measure the compound's potency (EC50) and efficacy (Emax). 25I-NBOH is a highly potent and efficacious agonist at the 5-HT2A receptor, primarily signaling through the Gq/11 pathway, which leads to an increase in intracellular calcium.[4] It also engages the β-arrestin pathway.[5][6]

Table 2: Functional Activity (EC50 & Emax) of 25I-NBOH

| Assay Type | Pathway | EC50 (nM) | Emax (%) | Reference |

| Calcium Mobilization | Gq/11 (PI Hydrolysis) | 0.074 - 1.52 | 86 - 136% | [1] |

| β-Arrestin 2 Recruitment | β-Arrestin | 11 - 29 (analogs) | 97 - 113% (analogs) | [5] |

| 5-HT2C Calcium Flux | Gq/11 | 2.4 - 32 | 94 - 101% | [1] |

| 5-HT2B Calcium Flux | Gq/11 | 111 | 21% | [1] |

| 5-HT1A Activation | Gi/o | 37,000 | 74% | [1] |

Note: Emax values are often expressed relative to the maximal response of a reference agonist, such as serotonin (5-HT) or LSD.[6] The calculation of Emax and EC50 is crucial for predicting a compound's potential for in vivo effects.[7]

Signaling Pathways & Visualizations

Upon binding, 25I-NBOH activates the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiating intracellular signaling cascades. The primary pathway involves coupling to the Gq/11 protein, while a secondary pathway involves the recruitment of β-arrestin proteins.[6][8]

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by 25I-NBOH leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event measured in functional assays.

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway activated by 25I-NBOH.

β-Arrestin Recruitment Pathway

Agonist binding also promotes the phosphorylation of the 5-HT2A receptor by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin proteins, which desensitize G protein signaling and can initiate their own distinct signaling cascades.

Caption: β-Arrestin recruitment pathway following 5-HT2A receptor activation.

Key Experimental Protocols

Protocol: Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following receptor activation, serving as a direct measure of Gq/11 pathway engagement.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM).[9][10]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Probenecid (B1678239) (an anion-exchange transport inhibitor, to prevent dye leakage).

-

Test compound (25I-NBOH).

-

Positive control (e.g., a maximal concentration of 5-HT or ionomycin).

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[10][11]

Procedure:

-

Cell Plating: Plate cells in microplates and allow them to adhere and grow to near confluency (typically 18-24 hours).[11]

-

Dye Loading:

-

Washing: Gently wash the cells with assay buffer (containing probenecid) to remove extracellular dye. Leave a final volume of buffer in each well.

-

Assay Execution:

-

Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

-

Record a baseline fluorescence reading for a set period (e.g., 20-30 seconds).

-

Use the automated injector to add serial dilutions of 25I-NBOH to the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium flux.

-

-

Data Analysis:

-

For each well, determine the peak fluorescence response after compound addition and subtract the baseline fluorescence.

-

Normalize the data to the response of a positive control (e.g., 5-HT) set to 100%.

-

Plot the normalized response against the logarithm of the 25I-NBOH concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Protocol: β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, often using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells co-transfected with two constructs:

-

5-HT2A receptor fused to a BRET donor (e.g., Renilla Luciferase, RLuc).

-

β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

-

White, opaque 96-well or 384-well microplates.

-

Luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Test compound (25I-NBOH).

-

Plate reader capable of measuring dual-emission luminescence.

Procedure:

-

Cell Plating: Plate the transfected cells in the microplates and allow them to attach overnight.

-

Compound Addition: Remove the growth medium and replace it with assay buffer. Add serial dilutions of 25I-NBOH to the wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Substrate Addition: Add the luciferase substrate to all wells.

-

Measurement: Immediately read the plate in a BRET-capable plate reader, simultaneously measuring the light emission from the donor (RLuc, ~480 nm) and the acceptor (YFP, ~530 nm).

-

Data Analysis:

-

Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).

-

Normalize the BRET ratio to the vehicle control.

-

Plot the change in the BRET ratio against the logarithm of the 25I-NBOH concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

In Vitro Characterization Workflow

The comprehensive in vitro characterization of a compound like 25I-NBOH follows a logical progression from initial screening to detailed functional analysis.

References

- 1. 25I-NBOH - Wikipedia [en.wikipedia.org]

- 2. medbox.iiab.me [medbox.iiab.me]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. xenotech.com [xenotech.com]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bu.edu [bu.edu]

- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 11. labs.pbrc.edu [labs.pbrc.edu]

- 12. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of 25I-NBOH in Animal Models: A Review of Current Knowledge and Methodologies

Disclaimer: Comprehensive pharmacokinetic data for 25I-NBOH in animal models, including parameters such as half-life, clearance, and volume of distribution, are not available in the current scientific literature. This guide summarizes the existing knowledge on related compounds, primarily 25I-NBOMe, which is a metabolic precursor to 25I-NBOH, to provide insights into its expected pharmacokinetic profile and the methodologies used for its study.

This technical guide provides a detailed overview of the current understanding of the pharmacokinetics of N-benzylphenethylamines, with a focus on providing a proxy understanding for 25I-NBOH through data on the closely related compound 25I-NBOMe. It is intended for researchers, scientists, and drug development professionals working with these novel psychoactive substances.

Introduction to 25I-NBOH and its Pharmacological Context

25I-NBOH (2-(((4-iodo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor, a characteristic shared by many psychedelic compounds.[1] It is structurally and pharmacologically related to the 25I-NBOMe, another potent hallucinogen. A key metabolic pathway for 25I-NBOMe is O-demethylation, which can lead to the formation of 25I-NBOH.[2] This metabolic link makes the study of 25I-NBOMe's pharmacokinetics crucial for inferring the potential in vivo behavior of 25I-NBOH.

Pharmacokinetics of 25I-NBOMe as a Proxy for 25I-NBOH

Due to the scarcity of direct data on 25I-NBOH, the pharmacokinetic profile of 25I-NBOMe in rodent models is presented here to offer valuable insights. It is important to note that while informative, these data are not a direct representation of 25I-NBOH's pharmacokinetics.

Metabolism

In vivo and in vitro studies have identified several metabolic pathways for 25I-NBOMe, primarily occurring in the liver. The main reactions include O-demethylation, hydroxylation, and N-dealkylation.[1][3] Some studies suggest that NBOMe and NBOH class substances are metabolized by cytochrome P450 enzymes.[1]

Table 1: Identified Metabolites of 25I-NBOMe in Mouse and Human Samples [4]

| Metabolite ID | Proposed Structure |

| M1 | 25I-NBOH (O-desmethyl metabolite) |

| M2 | 2C-I (N-debenzylated metabolite) |

| M3/M4 | 5-OH-2C-I and 2-OH-2C-I |

| M5 | 2-O-desmethyl-5-I-NBOMe |

| - | 5-O-desmethyl-2-I-NBOMe |

| - | Hydroxylated metabolites |

| - | Glucuronidated metabolites |

Distribution

Studies in rats have shown that 25I-NBOMe readily crosses the blood-brain barrier and distributes to various brain regions.[5][6] The compound has been detected in the frontal cortex, hippocampus, striatum, and nucleus accumbens shortly after administration.[5]

Table 2: Qualitative Distribution of 25I-NBOMe in Rat Brain Regions [5]

| Brain Region | Detection Status (15 min post-administration) |

| Frontal Cortex | Detected |

| Hippocampus | Detected |

| Striatum | Detected |

| Nucleus Accumbens | Detected |

Experimental Protocols

The following sections detail the methodologies employed in the study of NBOMe and NBOH compounds, which are applicable for future pharmacokinetic studies of 25I-NBOH.

Animal Models and Drug Administration

-

Species: Male C57BL/6J mice and Wistar or Sprague Dawley rats are commonly used.[7][8]

-

Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are typical routes of administration for preclinical studies. Doses can range from 0.1 to 10 mg/kg depending on the study's objective.[5][7]

Sample Collection and Preparation

-

Blood: Whole blood or serum samples are collected for analysis. For quantitative analysis, blood samples may be precipitated with acetonitrile.[9]

-

Urine: Urine can be collected over a 24-hour period. For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is often performed.[3][4]

-

Brain Tissue: Following euthanasia, brain regions of interest are dissected for distribution studies.[5]

Analytical Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of NBOMe and NBOH compounds in biological matrices due to its high sensitivity and specificity.[9][10]

-

High-Resolution Mass Spectrometry (HRMS): Used for the identification of unknown metabolites.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but caution is advised as thermolabile compounds like 25I-NBOH may degrade during analysis, potentially leading to misidentification.[11]

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for a pharmacokinetic study of 25I-NBOH.

Signaling Pathway

Caption: The primary signaling pathway of 25I-NBOH via the 5-HT2A receptor.

Future Directions

The significant gap in the understanding of 25I-NBOH's pharmacokinetics highlights a critical area for future research. Key priorities should include:

-

Direct Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies of 25I-NBOH in various animal models to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Metabolite Identification and Activity: Unambiguously identifying all major metabolites of 25I-NBOH and assessing their pharmacological activity at the 5-HT2A receptor.

-

Comparative Pharmacokinetics: Performing head-to-head pharmacokinetic comparisons of 25I-NBOH and 25I-NBOMe to understand the impact of the hydroxyl versus methoxy (B1213986) group on their in vivo disposition.

Such studies are essential for a complete understanding of the pharmacology and toxicology of this potent new psychoactive substance.

References

- 1. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Metabolite Biomarkers of the Designer Hallucinogen 25I-NBOMe in Mouse Hepatic Microsomal Preparations and Human Urine Samples Associated with Clinical Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Rise of a New Psychedelic Scaffold: A Technical Guide to the Discovery and Development of N-Benzylphenethylamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and developmental history of N-benzylphenethylamines, a potent class of serotonergic psychedelics. From their conceptual origins rooted in the structure of classic phenethylamines to their synthesis and detailed pharmacological characterization, this document outlines the key scientific milestones that have shaped our understanding of these compelling molecules. Particular emphasis is placed on their profound interaction with the serotonin (B10506) 5-HT2A receptor, the principal target mediating their psychoactive effects. This guide consolidates key quantitative data, details critical experimental methodologies, and visually represents complex biological and experimental processes to serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction: A Serendipitous Leap in Potency

The story of N-benzylphenethylamines is a testament to the often-unpredictable nature of drug discovery. For decades, the structure-activity relationships (SAR) of phenethylamine (B48288) psychedelics, originating from the naturally occurring mescaline, suggested that N-alkylation with small substituents led to a significant decrease in psychedelic activity. This pharmacological dogma was challenged by the surprising discovery that the addition of a larger N-benzyl group, particularly with specific substitutions on the benzyl (B1604629) ring, could dramatically increase both binding affinity and functional potency at the serotonin 5-HT2A receptor.[1][2] This finding opened up a new chapter in psychedelic research, leading to the development of some of the most potent and selective 5-HT2A agonists known to date.[3][4]

These compounds, colloquially known as "NBOMes," first appeared on the illicit drug market in 2010, highlighting the rapid translation of academic research to real-world applications and, consequently, public health concerns.[5][6] However, beyond their recreational use, N-benzylphenethylamines have emerged as invaluable pharmacological tools for probing the intricacies of 5-HT2A receptor function and have been investigated for their potential in clinical applications, such as in vivo brain imaging.[4]

This guide will delve into the core scientific advancements in the field of N-benzylphenethylamines, providing a detailed account of their synthesis, pharmacological profiling, and the ongoing efforts to understand their complex interactions with the serotonin system.

Developmental History and Key Milestones

The development of N-benzylphenethylamines can be traced back to the foundational work on classic phenethylamines like mescaline and the subsequent synthesis of the "2C-X" series by Alexander Shulgin. The pivotal discovery that an N-benzyl substituent could dramatically enhance 5-HT2A receptor affinity was a significant breakthrough.[1]

A key publication by Hansen et al. in 2014 systematically explored the SAR of a series of 48 N-benzylphenethylamine analogs, providing a wealth of data on the impact of substituents on both the phenethylamine and N-benzyl moieties.[7] This research identified compounds with subnanomolar binding affinities and high functional potencies, with some exhibiting significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[7] For instance, one of the most potent compounds identified was 1b, with an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor in functional assays.[1][7]

Synthesis and Chemical Characterization

The primary synthetic route to N-benzylphenethylamines is through reductive amination of a substituted phenethylamine with a corresponding benzaldehyde (B42025). This straightforward and versatile method allows for the generation of a diverse library of analogs for SAR studies.

General Experimental Protocol: Reductive Amination

The synthesis of N-benzylphenethylamines is typically achieved through a one-pot reductive amination procedure. The following is a generalized protocol:

-

Imine Formation: The substituted phenethylamine (1 equivalent) and the desired benzaldehyde (1-1.2 equivalents) are dissolved in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758). The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, most commonly sodium borohydride (B1222165) (NaBH4) (1.5-2 equivalents), is added portion-wise to the reaction mixture. The reaction is then stirred for a period of 2 to 24 hours at room temperature.

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The aqueous layer is then basified and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as column chromatography or crystallization, to yield the desired N-benzylphenethylamine.

Pharmacological Profile: Targeting the 5-HT2A Receptor

The defining pharmacological characteristic of N-benzylphenethylamines is their high affinity and agonist activity at the 5-HT2A receptor. This interaction is believed to be the primary driver of their psychedelic effects.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) data for a selection of representative N-benzylphenethylamine analogs at the human 5-HT2A and 5-HT2C receptors. This data is crucial for understanding the structure-activity relationships within this class of compounds.

Table 1: Binding Affinities (Ki, nM) of N-Benzylphenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors

| Compound | Phenethylamine Substituent (4-position) | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| 25H-NBOMe | H | 2-methoxy | 15.3 | 16 | [8] |

| 25B-NBOMe | Br | 2-methoxy | 0.29 | 1.1 | [7] |

| 25I-NBOMe | I | 2-methoxy | 0.044 | 1.1 | [7] |

| 25C-NBOMe | Cl | 2-methoxy | 0.14 | 0.9 | [7] |

| 25CN-NBOH | CN | 2-hydroxy | 0.44 | 44 | [7] |

| 1b | H | 2-hydroxy | 1.1 | 4.8 | [7] |

| 8b | Br | 2-hydroxy | 0.29 | 1.5 | [7] |

Table 2: Functional Potencies (EC50, nM) of N-Benzylphenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors

| Compound | Phenethylamine Substituent (4-position) | N-Benzyl Substituent | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Reference |

| 25H-NBOMe | H | 2-methoxy | 40 | 13.8 | [9] |

| 25B-NBOMe | Br | 2-methoxy | 0.43 | 2.1 | [7] |

| 25I-NBOMe | I | 2-methoxy | 0.081 | 1.3 | [7] |

| 25C-NBOMe | Cl | 2-methoxy | 0.21 | 1.5 | [7] |

| 25CN-NBOH | CN | 2-hydroxy | 0.074 | 30 | [7] |

| 1b | H | 2-hydroxy | 0.074 | 30 | [7] |

| 8b | Br | 2-hydroxy | 0.12 | 2.8 | [7] |

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells).

-

Radioligand: [3H]Ketanserin or [125I]DOI.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Ketanserin or another suitable antagonist.

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol measures the agonist-induced increase in intracellular calcium, a downstream effect of Gq-coupled 5-HT2A receptor activation.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Measure the baseline fluorescence of the cells in the plate reader.

-

Inject the test compounds into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the fluorescence response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

-

The HTR is a behavioral assay in mice that is a reliable predictor of hallucinogenic potential in humans.

-

Animals:

-

Male C57BL/6J mice are commonly used.

-

Animals should be habituated to the testing environment before the experiment.

-

-

Procedure:

-

Administer the test compound to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).

-

Place the mouse in an observation chamber.

-

Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

-

-

Data Analysis:

-

Compare the number of head twitches in the drug-treated group to a vehicle-treated control group.

-

A significant increase in the number of head twitches is indicative of 5-HT2A receptor agonist activity and potential hallucinogenic effects.

-

Visualizing the Science: Pathways and Workflows

To better illustrate the complex processes involved in the study of N-benzylphenethylamines, the following diagrams have been generated using the DOT language.

Caption: 5-HT2A Receptor Gq Signaling Pathway

Caption: N-Benzylphenethylamine Synthesis Workflow

Caption: Pharmacological Evaluation Workflow

Conclusion and Future Directions

The discovery and development of N-benzylphenethylamines represent a significant advancement in our understanding of the pharmacology of psychedelics. The surprising finding that N-benzyl substitution can dramatically enhance potency at the 5-HT2A receptor has led to the creation of some of the most powerful and selective agonists for this receptor to date. These compounds have not only become important tools for basic research but have also raised important public health considerations due to their emergence as novel psychoactive substances.

Future research in this area will likely focus on several key aspects. Fine-tuning the structure of N-benzylphenethylamines to develop even more selective ligands for the 5-HT2A receptor and other serotonin receptor subtypes will be crucial for dissecting their specific physiological roles. Furthermore, a deeper understanding of the downstream signaling pathways activated by these compounds, including potential biased agonism, could lead to the development of novel therapeutics with improved efficacy and reduced side effects. Finally, continued investigation into the metabolism and toxicology of N-benzylphenethylamines is essential for addressing the public health challenges posed by their illicit use. The journey of N-benzylphenethylamines, from a surprising chemical discovery to a class of compounds with profound societal and scientific implications, continues to unfold, promising new insights into the complexities of the human brain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. msudenver.edu [msudenver.edu]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonergic Psychedelic 25I-NBOH: A Technical Guide to its IUPAC Nomenclature, Physicochemical Properties, and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBOH (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine) is a potent and selective synthetic agonist of the serotonin (B10506) 5-HT2A receptor, belonging to the N-benzylphenethylamine class of compounds.[1][2] First synthesized in 2006 by a team at Purdue University, it has garnered significant interest within the scientific community for its utility as a research tool to probe the function of the 5-HT2A receptor.[1] This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and pharmacology of 25I-NBOH, with a focus on providing detailed experimental methodologies and clear data presentation for researchers in the field.

IUPAC Nomenclature and Chemical Properties

25I-NBOH is a derivative of the phenethylamine (B48288) psychedelic 2C-I.[1] Its chemical structure is characterized by a phenethylamine core with methoxy (B1213986) groups at the 2 and 5 positions and an iodine atom at the 4 position of the phenyl ring. A key structural feature is the N-(2-hydroxybenzyl) substitution on the amine, which significantly enhances its potency and selectivity for the 5-HT2A receptor.[1][3]

| Property | Value | Reference |

| Systematic IUPAC Name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine | [1] |

| Common Names | 25I-NBOH, 2C-I-NBOH, NBOH-2C-I, Cimbi-27 | [1] |

| Chemical Formula | C₁₇H₂₀INO₃ | [4] |

| Molar Mass | 413.25 g/mol | [4] |

| Appearance | Crystalline solid | [5] |

Physicochemical Properties

The physicochemical properties of 25I-NBOH are crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value | Experimental Conditions/Notes | Reference |

| Solubility | Soluble in ethanol (B145695) (~20 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute. | The hydrochloride salt was used for solubility determination. Aqueous solutions are not recommended for storage for more than one day. | [5] |

| Stability | Thermolabile; fragments to 2C-I in routine gas chromatography (GC) analysis. Stable for at least two years when stored as a crystalline solid at -20°C. | The lability of 25I-NBOH necessitates the use of analytical techniques such as liquid chromatography-mass spectrometry for its accurate identification. | [3][4][5][6] |

| pKa (estimated) | The estimated pKa for the structurally similar 25H-NBOH is 10.38. | At physiological pH, the amine group is expected to be protonated. | [7] |

Pharmacology

25I-NBOH is a highly potent and selective agonist of the human serotonin 5-HT2A receptor. Its pharmacological profile makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

| Parameter | Value | Receptor/Assay | Reference |

| Binding Affinity (Ki) | 0.061 nM | Human 5-HT2A Receptor | [2][4][8] |

| Functional Activity (EC₅₀) | 0.074 nM | Human 5-HT2A Receptor | [1][9] |

| Selectivity | Over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. | [1][9] |

Experimental Protocols

Synthesis

Analytical Characterization

Given the thermal lability of 25I-NBOH, specific analytical methods are required for its unambiguous identification.[3][6]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This is a preferred method for the identification of 25I-NBOH as it avoids the high temperatures of GC that cause degradation.[6]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis can differentiate 25I-NBOH from its NBOMe analogue by the absence of the characteristic asymmetric C-O-C vibration of the methoxybenzyl group and the presence of a hydroxyl group.[6][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information for the definitive identification of 25I-NBOH.[6]

In Vitro Pharmacology

This assay is used to determine the binding affinity (Ki) of 25I-NBOH for the 5-HT2A receptor.

-

Materials: Membranes from cells expressing the human 5-HT2A receptor, radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), unlabeled 25I-NBOH, assay buffer, glass fiber filters, scintillation counter.[12][13]

-

Procedure:

-

Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled 25I-NBOH.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the amount of bound radioligand by scintillation counting.

-

The Ki value is calculated from the IC₅₀ value (the concentration of 25I-NBOH that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[12]

-

This functional assay measures the agonist activity of 25I-NBOH at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.[14][15][16]

-

Materials: Cells stably expressing the human 5-HT2A receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM), assay buffer, 25I-NBOH, and a fluorescence plate reader or flow cytometer.[9][17]

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of 25I-NBOH to the cells.

-

Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

-

The EC₅₀ value, the concentration of 25I-NBOH that produces 50% of the maximal response, is determined from the dose-response curve.[14]

-

In Vivo Pharmacology

The head-twitch response is a behavioral assay in rodents that is a reliable predictor of 5-HT2A receptor activation and hallucinogenic potential in humans.[18][19][20]

-

Animals: Mice or rats.

-

Procedure:

-

Administer varying doses of 25I-NBOH to the animals.

-

Observe and count the number of rapid, side-to-side head movements (head twitches) over a specified period.

-

The frequency of head twitches is correlated with the dose of the 5-HT2A agonist.[21]

-

Signaling Pathways

Activation of the 5-HT2A receptor by 25I-NBOH primarily initiates the Gαq signaling cascade.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][22]

Figure 1: 5-HT2A Receptor Gq Signaling Pathway

Experimental Workflow Example

The following diagram illustrates a typical workflow for characterizing a novel 5-HT2A receptor agonist like 25I-NBOH.

Figure 2: Experimental Workflow for Characterization

Conclusion

25I-NBOH is a valuable pharmacological tool for the study of the 5-HT2A receptor. Its high potency and selectivity allow for precise investigation of 5-HT2A-mediated signaling and its behavioral consequences. This guide provides a foundational resource for researchers, offering key data and methodological considerations for the use of 25I-NBOH in a laboratory setting. Further research into its metabolic pathways and the development of standardized analytical procedures will continue to enhance its utility in the field of neuroscience and drug discovery.

References